N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-14(21,12-3-2-8-22-12)9-19-13(20)10-4-6-11(7-5-10)23-15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGFUQPAKDILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the furan-2-yl-2-hydroxypropyl intermediate. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with a suitable hydroxypropylating agent under controlled conditions. The resulting intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide belongs to the class of organic compounds known as benzamides. Its molecular formula is , and it features a furan ring, a hydroxypropyl group, and a trifluoromethoxy group attached to a benzamide core. This structural complexity imparts unique chemical properties that are beneficial for various applications.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications.
Biology
- Enzyme Interaction Studies : Due to its unique structure, it is used in studies investigating enzyme interactions and protein-ligand binding, helping to elucidate mechanisms of action at the molecular level.
Medicine
- Therapeutic Potential : Research indicates that this compound may have therapeutic applications due to its ability to interact with specific biological targets. For instance, it has been studied for its potential effects on cardiovascular health and inflammation.
Industry
- Material Development : The compound can be utilized in the development of new materials with specialized properties, which could be beneficial in fields such as pharmaceuticals and materials science.
Research indicates that this compound exhibits significant biological activities:
- Cardiovascular Effects : A related study demonstrated that compounds with similar structures could reduce infarct area and left ventricular pressure in ischemia-reperfusion injury models by activating M2-muscarinic receptors and nitric oxide synthase pathways.
- Inhibition of Enzymatic Activity : Molecular docking studies suggest that this compound can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), indicating potential anti-inflammatory properties.
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against various viral pathogens. In vitro assays showed promising results in inhibiting viral replication, suggesting further exploration for therapeutic use against viral infections.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethoxy group can form hydrogen bonds and hydrophobic interactions with the target, leading to modulation of its activity. The hydroxypropyl group can also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s core structure can be compared to analogs with variations in:
- Benzamide substituents : Trifluoromethoxy vs. trifluoromethyl, methoxy, or halogens.
- Heterocyclic side chains : Furan vs. thiophene, triazole, or oxadiazole.
- Functional groups : Hydroxypropyl vs. fluorinated or phenyl-substituted alkyl chains.
Comparative Analysis of Selected Analogs
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
Trifluoromethoxy vs. Trifluoromethyl :
- The trifluoromethoxy group in the target compound and triflumuron enhances electron-withdrawing effects and resistance to oxidative metabolism compared to trifluoromethyl groups (e.g., in VU0543336) .
Furan vs.
Hydroxypropyl vs. Fluorinated Chains :
- The hydroxypropyl group in the target compound improves aqueous solubility compared to VU0543336’s trifluoro-phenylpropyl side chain, which likely enhances blood-brain barrier penetration .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide is a compound that has garnered interest due to its potential biological activities. This article will delve into the synthesis, biological mechanisms, and specific activities of this compound, supported by relevant research findings.
The compound belongs to the class of benzamides and can be synthesized through various methods. A common synthetic route involves the reaction of 2-furanmethanol with 4-propylbenzoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.
Research indicates that benzamide derivatives, including this compound, may exert significant biological effects through various mechanisms:
- Cardiovascular Effects : A study on a related compound, a 4-hydroxy-furanyl-benzamide derivative, demonstrated its efficacy in reducing infarct area and left ventricular pressure (LVP) in an ischemia-reperfusion injury model. This effect was attributed to the activation of M2-muscarinic receptors and nitric oxide synthase pathways .
- Inhibition of Enzymatic Activity : Molecular docking studies have shown that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting potential anti-inflammatory properties .
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on various cell lines to determine the effectiveness of this compound against cancer. For instance, derivatives with similar furan structures have shown moderate cytotoxic effects against breast cancer cell lines like MCF-7, with IC50 values ranging from 10.4 μM to 24.3 μM for different substituted compounds .
Data Table: Biological Activity Summary
| Activity Type | Compound/Derivative | IC50 Value (μM) | Notes |
|---|---|---|---|
| Cytotoxicity | 4-Hydroxy-Furanyl-Benzamide | 10.4 - 24.3 | Against MCF-7 cell line |
| Inhibition of COX-2 | Similar benzamide derivatives | Moderate | Suggests anti-inflammatory potential |
| Cardiovascular Effects | 4-Hydroxy-Furanyl-Benzamide | N/A | Reduced LVP and infarct area in rat models |
Case Studies
- Heart Failure Model : The biological activity of a related furanyl-benzamide derivative was assessed in heart failure models, showing significant reductions in infarct size and improvements in cardiac function. This study highlights the potential therapeutic applications of benzamide derivatives in cardiovascular diseases .
- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of structurally similar compounds against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
